molecular formula C11H10ClNO2S B2713185 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338953-87-0

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2713185
CAS No.: 338953-87-0
M. Wt: 255.72
InChI Key: ZBGRQAYBQLAQTL-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C11H10ClNO2S It is known for its unique structure, which includes a thiomorpholine ring substituted with a 2-chlorophenylmethyl group

Chemical Reactions Analysis

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione can be compared with other similar compounds, such as:

    4-[(2-Bromophenyl)methyl]thiomorpholine-3,5-dione: Similar structure but with a bromine atom instead of chlorine.

    4-[(2-Fluorophenyl)methyl]thiomorpholine-3,5-dione: Contains a fluorine atom in place of chlorine.

    4-[(2-Methylphenyl)methyl]thiomorpholine-3,5-dione: Substituted with a methyl group instead of chlorine.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-9-4-2-1-3-8(9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRQAYBQLAQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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